molecular formula C26H23NO3 B6509658 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-42-9

3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B6509658
CAS RN: 904451-42-9
M. Wt: 397.5 g/mol
InChI Key: MUWISHRNLNVWPP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a chemical compound that is used in a variety of scientific research applications. The compound is also known as 3,4-DMQ-1, and has been studied for its potential applications in medicine, biochemistry, and other areas of scientific study.

Scientific Research Applications

3,4-DMQ-1 has been studied for its potential applications in medicine, biochemistry, and other areas of scientific study. In medicine, the compound has been studied for its potential anti-inflammatory and anti-cancer properties. In biochemistry, the compound has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of fatty acids. Additionally, 3,4-DMQ-1 has been studied for its potential to inhibit the activity of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism of Action

The exact mechanism of action of 3,4-DMQ-1 is still being studied. However, it is believed that the compound works by interfering with the activity of enzymes involved in the biosynthesis of fatty acids, as well as tyrosinase. Additionally, it is believed that the compound may also inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DMQ-1 are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal models. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as tyrosinase. Furthermore, the compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-DMQ-1 in laboratory experiments include its availability, low cost, and low toxicity. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models. However, the compound has not been studied extensively in humans, and its effects on humans are not yet known. Additionally, the compound has not been tested for its potential toxicity in humans.

Future Directions

The future directions for research on 3,4-DMQ-1 include further investigation of its potential anti-inflammatory and anti-cancer properties in humans, as well as its potential toxicity in humans. Additionally, further research is needed to determine the exact mechanism of action of the compound, as well as its potential interactions with other compounds. Finally, further research is needed to determine the most effective methods of synthesizing and administering the compound.

Synthesis Methods

3,4-DMQ-1 is synthesized through a multi-step process. The first step involves the condensation of 3-methoxybenzaldehyde and 4-methylbenzaldehyde to form 3,4-dimethylbenzaldehyde. The second step involves the reaction of 3,4-dimethylbenzaldehyde with piperidine and acetic anhydride to form 3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one. The third step involves the hydrolysis of this compound to form 3,4-dimethylbenzoic acid and 3-methoxyphenylmethanol.

properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-11-12-20(13-18(17)2)25(28)23-16-27(15-19-7-6-8-21(14-19)30-3)24-10-5-4-9-22(24)26(23)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWISHRNLNVWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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